methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride
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Overview
Description
Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A related compound with similar ester functionality but lacking the amino and hydroxyethyl groups.
Ethyl 4-aminobenzoate: Another similar compound with an amino group but different ester functionality.
Uniqueness
Methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
CWVIPBKJLYHPEE-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](CN)O.Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CN)O.Cl |
Origin of Product |
United States |
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